Pseudoephedrine hydrochloride

Catalog No.
S540533
CAS No.
345-78-8
M.F
C10H16ClNO
M. Wt
201.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoephedrine hydrochloride

CAS Number

345-78-8

Product Name

Pseudoephedrine hydrochloride

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1

InChI Key

BALXUFOVQVENIU-KXNXZCPBSA-N

SMILES

CC(C(C1=CC=CC=C1)O)[NH2+]C.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Ephedrine Threo Isomer, Isoephedrine, Pseudoephedrine, Pseudoephedrine HCl, Pseudoephedrine Hydrochloride, Sudafed, Threo Isomer of Ephedrine

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)NC.Cl

Description

The exact mass of the compound Pseudoephedrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759616. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Nasal Congestion

Pseudoephedrine hydrochloride's primary application in research is aligned with its clinical use: treating nasal congestion. Studies investigate its efficacy in relieving symptoms associated with the common cold, allergic rhinitis, and sinusitis Source: National Institutes of Health, [National Library of Medicine: ]. Researchers assess its effectiveness in reducing nasal blockage, edema (swelling), and mucus production.

Potential Benefits for Weight Management

Some scientific research explores the potential role of pseudoephedrine hydrochloride in weight management. Studies examine its effects on metabolism, thermogenesis (heat production), and appetite suppression Source: National Institutes of Health, [National Library of Medicine: ]. However, it's important to note that this research is ongoing, and pseudoephedrine hydrochloride is not currently approved as a weight-loss medication.

Investigating Effects on Attention and Cognitive Function

Pseudoephedrine hydrochloride's stimulant properties have led researchers to explore its potential effects on attention and cognitive function. Studies examine its impact on alertness, focus, and cognitive performance in healthy individuals and those with conditions like ADHD Source: National Institutes of Health, [National Library of Medicine: ]. This research is in its early stages, and more studies are needed to understand the full picture.

Pseudoephedrine hydrochloride is a sympathomimetic amine commonly used as a decongestant. It is a diastereomer of ephedrine, with the chemical formula C10H15NOC_{10}H_{15}NO and a molecular weight of approximately 165.23 g/mol. The compound exists primarily in two enantiomeric forms, with the (1S,2S)-form being the one utilized in medical applications. Pseudoephedrine is naturally found in plants of the Ephedra genus but is predominantly synthesized for commercial use through fermentation processes involving dextrose and benzaldehyde .

Pseudoephedrine acts as a decongestant by mimicking the effects of epinephrine (adrenaline), a natural neurotransmitter. It stimulates alpha-adrenergic receptors in the blood vessels of the nasal passages, causing them to constrict. This constriction reduces blood flow and tissue swelling, relieving congestion and stuffiness.

  • High doses or misuse: Can lead to side effects like anxiety, insomnia, headache, and high blood pressure.
  • Drug interactions: Can interact with other medications like antidepressants and MAO inhibitors, potentially causing serious adverse effects.
  • Addiction: At high doses, pseudoephedrine can have addictive properties due to its stimulant effects.
, particularly esterification and reductive amination. The synthesis typically involves the fermentation of dextrose using specific yeast strains, which convert it into l-phenylacetylcarbinol (L-PAC). This intermediate is then chemically transformed into pseudoephedrine through reductive amination .

Additionally, pseudoephedrine can react with acids to form esters, which may influence its pharmacological properties and stability in pharmaceutical formulations .

Pseudoephedrine primarily acts as an agonist at alpha-adrenergic receptors and has a weaker effect on beta-adrenergic receptors. Its mechanism involves vasoconstriction, leading to reduced nasal congestion by narrowing blood vessels in the nasal passages. This action is complemented by its ability to stimulate norepinephrine release from presynaptic neurons, further enhancing its decongestant effects .

The compound also exhibits stimulant properties, which can lead to side effects such as insomnia and anxiety. Its use is contraindicated in patients with certain health conditions, including hypertension and heart disease .

The predominant method for synthesizing pseudoephedrine involves:

  • Fermentation: Dextrose is fermented using specific strains of yeast (e.g., Candida utilis or Saccharomyces cerevisiae).
  • Addition of Benzaldehyde: After fermentation begins, benzaldehyde is introduced to produce L-PAC.
  • Reductive Amination: L-PAC is then converted into pseudoephedrine through reductive amination processes .

This method allows for efficient large-scale production while maintaining the necessary purity for pharmaceutical applications.

Pseudoephedrine hydrochloride is primarily used for:

  • Decongestion: Effective in relieving nasal and sinus congestion caused by colds, allergies, or respiratory infections.
  • Combination Medications: Frequently included in formulations with antihistamines or analgesics to enhance therapeutic effects .
  • Stimulant Effects: Occasionally used off-label for its stimulant properties, although this can lead to misuse and regulatory scrutiny due to its potential conversion into methamphetamine .

Interactions involving pseudoephedrine are significant due to its sympathomimetic activity. Notable interactions include:

  • Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to hypertensive crises; thus, it is contraindicated .
  • Other Sympathomimetics: Increased risk of cardiovascular side effects when combined with other sympathomimetic agents.
  • Antihypertensives: Can counteract the effects of blood pressure medications due to its vasoconstrictive properties .

The pharmacokinetics of pseudoephedrine indicate that it has a half-life of approximately 6 hours and is primarily eliminated unchanged in urine .

Pseudoephedrine shares structural similarities with several other compounds, notably:

CompoundChemical FormulaUnique Features
EphedrineC10H15NOMore potent sympathomimetic effects
PhenylpropanolamineC9H13NOUsed as an appetite suppressant
AmphetamineC9H13NStronger central nervous system stimulant
CathineC9H11NOMilder stimulant effects

Uniqueness of Pseudoephedrine

Pseudoephedrine's uniqueness lies in its specific action as a nasal decongestant with minimal central nervous system stimulation compared to amphetamine and ephedrine. Its lower potency allows for safer use in treating nasal congestion without significant stimulant side effects, making it a preferred choice in many over-the-counter medications .

Pseudoephedrine hydrochloride possesses the molecular formula C₁₀H₁₅NO·HCl with a molecular weight of 201.69 g/mol [1] [2] [3]. The compound exists as the (1S,2S)-(+)-enantiomer, characterized by two defined stereocenters that establish its unique three-dimensional configuration [1] [4]. The systematic IUPAC nomenclature designates this compound as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride [1] [3] [5].

The stereochemical arrangement distinguishes pseudoephedrine hydrochloride as a diastereomer of ephedrine, differing specifically in the spatial orientation around the chiral centers [1] [3]. This stereochemical distinction has profound implications for the compound's physical properties and intermolecular interactions in the solid state. The molecular structure contains a phenylpropanolamine backbone with a secondary methylamino group and a hydroxyl functionality positioned on adjacent carbon atoms [1] [3].

The compound is registered under CAS number 345-78-8 and European Community number 206-462-1 [2] [3] [6]. The InChI key BALXUFOVQVENIU-KXNXZCPBSA-N provides a unique digital identifier for this specific stereochemical configuration [3] [5].

Solid-State Properties

Polymorphism and Crystalline Forms

Pseudoephedrine hydrochloride crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [7] [8]. The unit cell parameters demonstrate a = 7.337 Å, with additional crystallographic dimensions documented in structural studies [7] [8]. The compound exhibits characteristic intermolecular hydrogen bonding patterns that differ significantly from its diastereomeric counterpart, ephedrine hydrochloride [9] [10].

Solid-state nuclear magnetic resonance crystallography has revealed that pseudoephedrine hydrochloride adopts distinct space groups compared to ephedrine, reflecting the influence of stereochemistry on crystal packing arrangements [11] [10] [12]. The crystalline structure exhibits hydrogen bonding interactions, with O-H···Cl bond distances of approximately 2.16 Å, which correlate with specific vibrational frequencies observed in infrared spectroscopy [9].

The compound demonstrates polymorphic behavior under certain conditions, though detailed studies of multiple crystalline forms remain limited in the accessible literature. Advanced characterization techniques, including quadrupolar nuclear magnetic resonance crystallography guided crystal structure prediction (QNMRX-CSP), have been employed to elucidate structural details even in commercial dosage forms [11] [10] [12].

Hygroscopicity and Stability Profiles

Pseudoephedrine hydrochloride exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [13] [14] [15]. This hygroscopicity presents significant challenges in pharmaceutical formulation and storage, requiring controlled humidity conditions to maintain product integrity [13] [14].

The compound demonstrates thermal stability under ordinary storage conditions, with decomposition temperatures exceeding 200°C [16] [17]. However, the melting point ranges from 182.5 to 188°C, indicating thermal transitions occur well below decomposition [2] [18] [19] [20]. Loss on drying studies reveal moisture content should not exceed 0.5% when dried at 105°C for three hours [21].

Stability profiles indicate the compound remains stable across a pH range of 4.5 to 6.0, which corresponds to its natural pH in aqueous solution [22] [17] [21]. The compound exhibits relatively good stability under acidic conditions but demonstrates sensitivity to strongly basic environments [23] [24]. This pH-dependent stability influences both storage requirements and potential degradation pathways.

Solubility and Partition Coefficients

Pseudoephedrine hydrochloride demonstrates exceptional water solubility, classified as very soluble with solubility values approaching 2000 g/L [2] [22] [25]. This high aqueous solubility reflects the ionic nature of the hydrochloride salt and facilitates pharmaceutical formulation in various dosage forms.

The compound exhibits free solubility in ethanol (96%), with methanol solubility documented at 278 mg/mL [2] [18] [22]. In contrast, the compound shows limited solubility in less polar solvents, being sparingly soluble in chloroform, methylene chloride, and ether [2] [22] [26]. This solubility profile demonstrates the compound's preference for polar protic solvents.

The partition coefficient (log P) of -1.74 at 23°C and pH 7 indicates the compound's hydrophilic character [2] [18] [16]. This negative log P value reflects the compound's tendency to remain in aqueous phases rather than partitioning into lipophilic environments. The pKa value of 9.22 at 25°C identifies the compound as a weak base, with the methylamino group serving as the primary ionizable functionality [2] [18] [23].

Spectroscopic Fingerprinting

Vibrational Spectroscopy (Raman/IR)

Raman spectroscopy at 785 nm excitation provides distinctive fingerprint characteristics for pseudoephedrine hydrochloride, with characteristic bands at approximately 215, 265, 350, 450, and 555 cm⁻¹ [27] [28] [29]. These frequencies differ markedly from the corresponding bands in ephedrine (245 and 410 cm⁻¹), enabling reliable differentiation between these diastereomers [27] [28] [29].

Infrared spectroscopy reveals characteristic absorption patterns that reflect the compound's molecular structure and hydrogen bonding environment. The freebase form exhibits N-H stretching at 3317 cm⁻¹, C-H stretching in the 2950-2850 cm⁻¹ region, and aromatic C-H stretching between 3100-3000 cm⁻¹ [30]. The fingerprint region contains bands at 1375 cm⁻¹ (C-H bending), 1022 cm⁻¹ (C-C stretching), and 702-760 cm⁻¹ (benzene ring torsional vibrations) [30].

In the hydrochloride salt form, the O-H stretching frequency shifts to 3273 cm⁻¹, reflecting hydrogen bonding interactions with the chloride anion [9]. Excess hydrochloric acid presence can be detected through characteristic doublet bands at 2435 and 2477 cm⁻¹ [30]. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has proven particularly valuable for analyzing solid samples without extensive sample preparation [9].

Density functional theory calculations at the B3LYP/6-311+G(d,p) level provide theoretical validation of experimental vibrational frequencies [31]. Computed IR frequencies for the neutral state show N-H stretching at 3506 cm⁻¹ in the gas phase, shifting to 3451 cm⁻¹ for the anionic form [31]. Total energy distribution (TED) analysis has been performed to assign vibrational modes with confidence [31].

Nuclear Magnetic Resonance Studies

Proton nuclear magnetic resonance spectroscopy in deuterium oxide provides quantitative analytical capabilities for pseudoephedrine hydrochloride [32] [33] [34]. The C-CH₃ protons serve as the primary analytical signal for quantitative determinations, though N-CH₃ and -CH-O- protons also provide valuable structural information [32] [33] [34]. The use of acetamide as an internal standard enables accurate quantification with recovery rates exceeding 99.4% [32].

Stereochemical differentiation between ephedrine and pseudoephedrine becomes possible through analysis of the -CH-O- proton signals, particularly after addition of trace amounts of deuterium chloride [32] [34]. This approach enables detection of diastereomeric cross-contamination at levels as low as 1.92% [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides complete structural characterization of the carbon framework [33]. Advanced two-dimensional nuclear magnetic resonance techniques have been employed to confirm the locations of ephedrine alkaloids and provide unambiguous structural assignments [33].

Solid-state ³⁵Cl nuclear magnetic resonance spectroscopy represents an emerging technique for structural characterization and polymorphism studies [11] [10] [12]. Electric field gradient tensor analysis provides detailed information about the chloride environment and enables crystal structure prediction even in complex dosage forms [11] [10] [12]. This technique has shown particular promise for analyzing pseudoephedrine hydrochloride in commercial preparations such as Sudafed® [11] [10] [12].

Benchtop nuclear magnetic resonance systems operating at 60 MHz have demonstrated capability for distinguishing between ephedrine, pseudoephedrine, and related compounds in both free base and hydrochloride salt forms [35] [36]. These portable systems offer potential advantages for forensic and quality control applications [35] [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

201.0920418 g/mol

Monoisotopic Mass

201.0920418 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V9V2RYJ8N

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (26.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pseudoephedrine Hydrochloride is the hydrochloride salt form of pseudoephedrine, a phenethylamine and an diastereomer of ephedrine with sympathomimetic property. Pseudoephedrine hydrochloride displaces norepinephrine from storage vesicles in presynaptic neurones, thereby releasing norepinephrine into the neuronal synapses where it stimulates primarily alpha-adrenergic receptors. It also has weak direct agonist activity at alpha- and beta- adrenergic receptors. Receptor stimulation results in vasoconstriction and decreases nasal and sinus congestion.

MeSH Pharmacological Classification

Bronchodilator Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Irritant

Other CAS

345-78-8

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-: ACTIVE

Dates

Last modified: 08-15-2023
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